Diphenyl[2-(trimethylstannyl)ethyl]phosphane
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Overview
Description
Diphenyl[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trimethylstannyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl[2-(trimethylstannyl)ethyl]phosphane can be synthesized through the reaction of diphenylphosphine with 2-(trimethylstannyl)ethyl halides under controlled conditions. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through techniques such as recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone is commonly used for the oxidation of this compound.
Substitution: Nucleophiles such as halides or organometallic reagents can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Diphenyl[2-(trimethylstannyl)ethyl]phosphane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diphenyl[2-(trimethylstannyl)ethyl]phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the trimethylstannyl group, making it less versatile in certain reactions.
Trimethylphosphine: Contains a trimethyl group instead of the diphenyl group, leading to different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Diphenyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both diphenyl and trimethylstannyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable ligand in coordination chemistry and catalysis, offering distinct advantages over similar compounds .
Properties
CAS No. |
75271-62-4 |
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Molecular Formula |
C17H23PSn |
Molecular Weight |
377.0 g/mol |
IUPAC Name |
diphenyl(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3CH3.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H3; |
InChI Key |
YIXLVKZBQPVRBD-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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